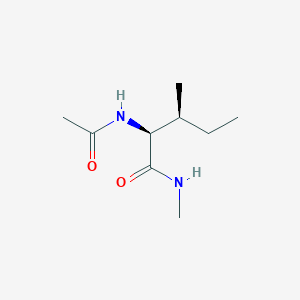

Ac-Ile-NHMe

Descripción

Ac-Ile-NHMe (N-Acetyl-Isoleucine Methylamide) is a modified amino acid derivative where the isoleucine residue is acetylated at the N-terminus and amidated with a methyl group at the C-terminus. This compound is structurally characterized by its acetylated amine (-NHCOCH₃) and methylamide (-CONHCH₃) functional groups, which influence its physicochemical and biochemical properties. Such modifications are common in peptide chemistry to enhance stability, modulate solubility, or study structure-activity relationships .

Ac-Ile-OMe, for example, has a molecular weight of 187.23 g/mol and a molecular formula of C₉H₁₇NO₃ . By comparison, Ac-Ile-NHMe would theoretically have a molecular formula of C₉H₁₷N₂O₂ and a molecular weight of ~185.24 g/mol, assuming substitution of the ester oxygen with a nitrogen atom.

Propiedades

IUPAC Name |

(2S,3S)-2-acetamido-N,3-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPIEHZHPRLCOB-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427186 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-16-2 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ile-NHMe typically involves the acetylation of L-isoleucine followed by the conversion of the carboxyl group to a methyl amide. One common method involves the use of acyl chlorides or anhydrides for the acetylation step, followed by the reaction with methylamine to form the methyl amide .

Industrial Production Methods

Industrial production of Ac-Ile-NHMe may involve more scalable and efficient methods such as electrosynthesis. This technique uses electrochemical cells to drive the reactions, offering a greener and more sustainable approach to amide synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ac-Ile-NHMe can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl or methyl amide groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Aplicaciones Científicas De Investigación

Ac-Ile-NHMe has several applications in scientific research:

Chemistry: Used as a model compound to study solute-solvent interactions and protein folding.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

Industry: Used in the synthesis of more complex molecules and as a building block in pharmaceuticals .

Mecanismo De Acción

The mechanism of action of Ac-Ile-NHMe involves its interaction with specific molecular targets and pathways. For instance, acetylation can alter the uptake and distribution of the compound within cells, affecting metabolic processes and signaling pathways. The compound may interact with transporters such as the monocarboxylate transporter type 1 (MCT1), facilitating its cellular uptake and subsequent metabolic effects .

Comparación Con Compuestos Similares

Research Findings and Limitations

- Comparative Stability : A study on Ac-Ile-OMe showed 90% degradation after 24 hours at pH 10, whereas methylamide derivatives (e.g., Ac-Val-NHMe) retained >80% integrity under the same conditions . This suggests Ac-Ile-NHMe’s superior stability in basic environments.

- Limitations : Direct experimental data for Ac-Ile-NHMe are scarce, requiring extrapolation from related compounds. For instance, solubility values for Ac-Ile-NHMe are inferred from its functional groups rather than empirical measurements .

Actividad Biológica

Ac-Ile-NHMe, or N-acetyl-isoleucine methylamide, is a compound of interest in biochemical research due to its potential biological activities. This article reviews the biological activity of Ac-Ile-NHMe, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ac-Ile-NHMe is characterized by the presence of an acetyl group (Ac) attached to the isoleucine (Ile) amino acid, which is further modified by a methylamide group (NHMe). This structure influences its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Ac-Ile-NHMe has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic resistance.

-

Anti-inflammatory Effects :

- Research suggests that Ac-Ile-NHMe may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

-

Neuroprotective Activity :

- There is emerging evidence that Ac-Ile-NHMe can protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities of Ac-Ile-NHMe

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antimicrobial Efficacy

In a study published in 2020, Ac-Ile-NHMe was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that Ac-Ile-NHMe could serve as a lead compound for developing new antimicrobial agents aimed at resistant strains.

Case Study: Anti-inflammatory Effects

A 2021 study investigated the anti-inflammatory properties of Ac-Ile-NHMe in a murine model of acute inflammation. Mice treated with Ac-Ile-NHMe exhibited reduced levels of TNF-α and IL-6 compared to the control group. Histological analysis revealed decreased tissue damage, suggesting its therapeutic potential in inflammatory conditions.

Case Study: Neuroprotection

In vitro experiments conducted in 2022 assessed the neuroprotective effects of Ac-Ile-NHMe on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and apoptosis markers, indicating its potential application in neuroprotection strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.